molecular formula C20H20N4O6S B2885985 methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate CAS No. 2034426-24-7

methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2885985
CAS No.: 2034426-24-7
M. Wt: 444.46
InChI Key: VEABYHYVHWHVQA-UHFFFAOYSA-N
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Description

Methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound. This compound features a multifaceted structure comprising a benzoate group attached to a sulfonamide, linked through a piperidine ring to a pyrido[2,3-d]pyrimidine core. The presence of multiple functional groups within this structure endows it with a diverse range of chemical and biological properties. As a result, this compound holds significant interest within various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine. This intermediate is then coupled with a piperidine derivative under specific conditions to form the core structure. The final step involves introducing the methyl benzoate and sulfonyl groups through well-controlled reactions. Parameters such as temperature, pH, and choice of solvents are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound may vary but often involve scalable processes such as continuous flow synthesis or batch processing. Large-scale production typically requires rigorous control of reaction conditions to ensure consistency and high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate can undergo several types of chemical reactions, including:

  • Oxidation: The compound may be oxidized to introduce or modify functional groups.

  • Reduction: Certain parts of the molecule can be reduced to alter its chemical properties.

  • Substitution: Functional groups can be substituted with others, leading to derivatives with potentially different properties.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride. Conditions often involve controlled temperatures and pH levels, with solvents chosen based on solubility and reaction kinetics.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield ketones or carboxylic acids, while substitution reactions could produce various alkylated or acylated derivatives.

Scientific Research Applications

Methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate has diverse applications in scientific research, including:

  • Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential interactions with biological macromolecules.

  • Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

  • Industry: Applied in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate is largely determined by its ability to interact with specific molecular targets. The compound's structure allows it to bind to enzymes, receptors, or other proteins, influencing biochemical pathways. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((4-(2-oxo-2H-chromen-3-yl)piperidin-1-yl)sulfonyl)benzoate

  • Methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]triazine-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate

Uniqueness

What sets methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate apart is its unique structural combination of functional groups. This compound's configuration allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile tool in research and development.

Conclusion

This compound is a compound of significant interest due to its intricate structure and diverse applications

Properties

IUPAC Name

methyl 4-[4-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)piperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6S/c1-30-19(26)13-4-6-15(7-5-13)31(28,29)23-11-8-14(9-12-23)24-18(25)16-3-2-10-21-17(16)22-20(24)27/h2-7,10,14H,8-9,11-12H2,1H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEABYHYVHWHVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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